5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine
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Overview
Description
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is a compound that features both a brominated pyrimidine ring and an imidazole moiety. The presence of these functional groups suggests potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The imidazole ring is known for its biological activity and is a common motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Imidazole Propylamine: The imidazole ring is introduced by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.
Coupling Reaction: The brominated pyrimidine is then coupled with the imidazole propylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially forming imidazolium salts or reduced imidazole derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of imidazolium salts.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole or pyrimidine moieties.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole-containing compounds.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which could be relevant in enzyme inhibition or activation. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Similar in having a brominated heterocycle but differs in the core structure.
1-(3-Aminopropyl)imidazole: Shares the imidazole and propylamine moieties but lacks the brominated pyrimidine ring.
Uniqueness
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is unique due to the combination of a brominated pyrimidine ring and an imidazole moiety. This dual functionality can provide distinct chemical reactivity and biological activity compared to compounds with only one of these features.
Properties
CAS No. |
886365-76-0 |
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Molecular Formula |
C10H12BrN5 |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
5-bromo-N-(3-imidazol-1-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H12BrN5/c11-9-6-14-10(15-7-9)13-2-1-4-16-5-3-12-8-16/h3,5-8H,1-2,4H2,(H,13,14,15) |
InChI Key |
FKZUONPKNXXYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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